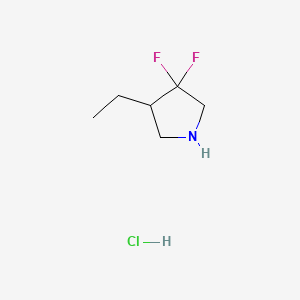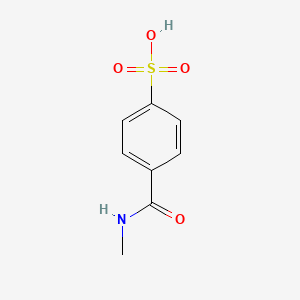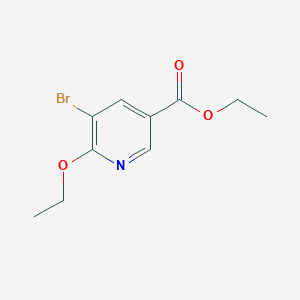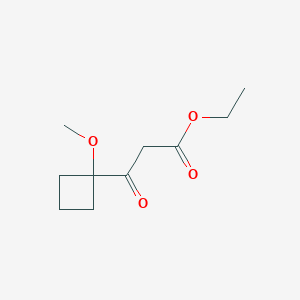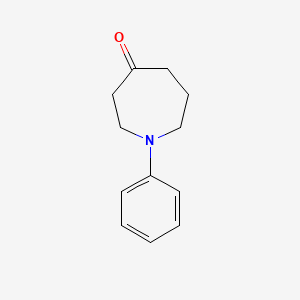
1-(3-(Methylsulfonyl)propyl)-1H-pyrazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(Methylsulfonyl)propyl)-1H-pyrazole-5-carboxylic acid is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of a methylsulfonyl group attached to a propyl chain, which is further connected to the pyrazole ring The carboxylic acid group is located at the 5-position of the pyrazole ring
Méthodes De Préparation
The synthesis of 1-(3-(Methylsulfonyl)propyl)-1H-pyrazole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-(methylsulfonyl)propylamine with ethyl 2-cyano-3,3-dimethylacrylate to form an intermediate, which is then cyclized to produce the desired pyrazole derivative. The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Analyse Des Réactions Chimiques
1-(3-(Methylsulfonyl)propyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic aromatic substitution reactions. Common reagents for these reactions include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfonyl group would yield a sulfone derivative, while reduction of the carboxylic acid group would produce an alcohol.
Applications De Recherche Scientifique
1-(3-(Methylsulfonyl)propyl)-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activity.
Medicine: Due to its structural features, this compound can be explored for its therapeutic potential in treating various diseases. It may serve as a lead compound for the development of new pharmaceuticals.
Industry: The compound can be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(3-(Methylsulfonyl)propyl)-1H-pyrazole-5-carboxylic acid depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors. The presence of the pyrazole ring and the carboxylic acid group allows it to form hydrogen bonds and other interactions with target proteins, potentially inhibiting their activity or modulating their function. The methylsulfonyl group may also contribute to the compound’s overall binding affinity and specificity.
Comparaison Avec Des Composés Similaires
1-(3-(Methylsulfonyl)propyl)-1H-pyrazole-5-carboxylic acid can be compared with other pyrazole derivatives, such as:
1-(3-(Methylsulfonyl)propyl)-1H-pyrazole-3-carboxylic acid: This compound has a similar structure but with the carboxylic acid group at the 3-position instead of the 5-position.
1-(3-(Methylsulfonyl)propyl)-1H-pyrazole-4-carboxylic acid: Another isomer with the carboxylic acid group at the 4-position.
1-(3-(Methylsulfonyl)propyl)-1H-pyrazole-5-carboxamide: This compound has a carboxamide group instead of a carboxylic acid group at the 5-position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the carboxylic acid group on the pyrazole ring can affect the compound’s ability to interact with molecular targets and undergo specific chemical reactions.
Propriétés
Formule moléculaire |
C8H12N2O4S |
|---|---|
Poids moléculaire |
232.26 g/mol |
Nom IUPAC |
2-(3-methylsulfonylpropyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C8H12N2O4S/c1-15(13,14)6-2-5-10-7(8(11)12)3-4-9-10/h3-4H,2,5-6H2,1H3,(H,11,12) |
Clé InChI |
ALEBGKWMPPHIHY-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)CCCN1C(=CC=N1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





